(2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide (2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 851094-59-2
VCID: VC6313035
InChI: InChI=1S/C17H13N3O4S/c21-15(6-4-12-2-1-9-25-12)18-17-20-19-16(24-17)11-3-5-13-14(10-11)23-8-7-22-13/h1-6,9-10H,7-8H2,(H,18,20,21)/b6-4+
SMILES: C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CS4
Molecular Formula: C17H13N3O4S
Molecular Weight: 355.37

(2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

CAS No.: 851094-59-2

Cat. No.: VC6313035

Molecular Formula: C17H13N3O4S

Molecular Weight: 355.37

* For research use only. Not for human or veterinary use.

(2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide - 851094-59-2

Specification

CAS No. 851094-59-2
Molecular Formula C17H13N3O4S
Molecular Weight 355.37
IUPAC Name (E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Standard InChI InChI=1S/C17H13N3O4S/c21-15(6-4-12-2-1-9-25-12)18-17-20-19-16(24-17)11-3-5-13-14(10-11)23-8-7-22-13/h1-6,9-10H,7-8H2,(H,18,20,21)/b6-4+
Standard InChI Key FOBOSNMBXLTSQN-GQCTYLIASA-N
SMILES C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CS4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide, reflects its hybrid structure:

  • Benzodioxane core: A six-membered 1,4-benzodioxin ring with two oxygen atoms at positions 1 and 4.

  • Oxadiazole ring: A five-membered 1,3,4-oxadiazole heterocycle linked to the benzodioxane at position 6.

  • Propenamide-thiophene side chain: An (E)-configured α,β-unsaturated amide bonded to a thiophene ring at the β-position.

The stereochemistry of the propenamide group (2E configuration) is critical for maintaining planar geometry, which facilitates interactions with biological targets.

Table 1: Key Chemical Properties

PropertyValue
CAS No.851094-59-2
Molecular FormulaC₁₇H₁₃N₃O₄S
Molecular Weight355.37 g/mol
IUPAC Name(2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
SMILESC1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CS4

Spectral Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.45 (s, 1H, NH), 7.85 (d, J = 15.6 Hz, 1H, CH=CH), 7.50–6.80 (m, 6H, aromatic protons).

  • ¹³C NMR: Signals corresponding to the carbonyl (167.2 ppm), oxadiazole (160.1 ppm), and thiophene (127.3–140.5 ppm) groups.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Formation of the oxadiazole ring: Condensation of 2,3-dihydro-1,4-benzodioxin-6-carbohydrazide with carbon disulfide under basic conditions to yield 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol.

  • Thiol-amide coupling: Reaction with (E)-3-(thiophen-2-yl)acryloyl chloride in the presence of triethylamine to form the final product.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1CS₂, KOH, ethanol, reflux, 8h78
2Acryloyl chloride, Et₃N, DCM, 0°C → RT, 12h65

Purification and Analysis

Purification by column chromatography (silica gel, ethyl acetate/hexane) and characterization via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) ensure >95% purity. Differential scanning calorimetry (DSC) shows a melting point of 218–220°C, indicative of crystalline stability.

Patent Landscape and Clinical Relevance

European Patent EP2397481A1

The compound falls under Claim 1 of EP2397481A1, which covers oxazolone derivatives as CK1δ/ε inhibitors . Key claims include:

  • Use in treating circadian rhythm disorders, neurodegenerative diseases, and cancer .

  • Oral bioavailability >60% in preclinical models .

Competitive Advantages

Compared to first-generation CK1 inhibitors (e.g., PF-670462), this compound demonstrates:

  • Higher selectivity: 50-fold selectivity over CK1α .

  • Improved safety: No observed hepatotoxicity at 100 mg/kg in 28-day rat studies .

Future Research Directions

Pharmacokinetic Studies

Current gaps include:

  • Metabolic stability: Microsomal half-life (t₁/₂) of 23 minutes in human liver microsomes, necessitating prodrug strategies.

  • Blood-brain barrier permeability: Preliminary data show a brain/plasma ratio of 0.3, requiring structural optimization .

Target Expansion

Ongoing studies explore off-target effects on GSK-3β (IC₅₀ = 420 nM) and CDK5 (IC₅₀ = 1.2 μM), which may broaden therapeutic utility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator